molecular formula C11H16N6O5 B12054958 N2-(5-Hydrazinyl-2,4-dinitrophenyl)-L-valinamide

N2-(5-Hydrazinyl-2,4-dinitrophenyl)-L-valinamide

Cat. No.: B12054958
M. Wt: 312.28 g/mol
InChI Key: APSZVBNIFKFUQI-JTQLQIEISA-N
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Description

N2-(5-Hydrazinyl-2,4-dinitrophenyl)-L-valinamide is a chemical compound with the molecular formula C11H15N7O4 It is known for its unique structure, which includes a hydrazinyl group and a dinitrophenyl group attached to an L-valinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(5-Hydrazinyl-2,4-dinitrophenyl)-L-valinamide typically involves the reaction of 5-hydrazinyl-2,4-dinitrophenylhydrazine with L-valinamide under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 25-30°C. The reaction mixture is stirred for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to achieve high yield and purity of the product. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the removal of impurities and by-products .

Chemical Reactions Analysis

Types of Reactions

N2-(5-Hydrazinyl-2,4-dinitrophenyl)-L-valinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N2-(5-Hydrazinyl-2,4-dinitrophenyl)-L-valinamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N2-(5-Hydrazinyl-2,4-dinitrophenyl)-L-valinamide involves its interaction with specific molecular targets and pathways. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. The dinitrophenyl group can participate in redox reactions, affecting cellular oxidative stress and signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the L-valinamide moiety, which imparts specific stereochemical properties and enhances its interaction with biological targets. This compound’s combination of hydrazinyl and dinitrophenyl groups also provides a versatile platform for various chemical modifications and applications .

Properties

Molecular Formula

C11H16N6O5

Molecular Weight

312.28 g/mol

IUPAC Name

(2S)-2-(5-hydrazinyl-2,4-dinitroanilino)-3-methylbutanamide

InChI

InChI=1S/C11H16N6O5/c1-5(2)10(11(12)18)14-6-3-7(15-13)9(17(21)22)4-8(6)16(19)20/h3-5,10,14-15H,13H2,1-2H3,(H2,12,18)/t10-/m0/s1

InChI Key

APSZVBNIFKFUQI-JTQLQIEISA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN

Canonical SMILES

CC(C)C(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NN

Origin of Product

United States

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